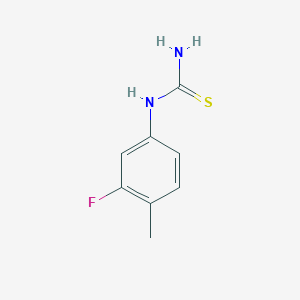

(3-Fluoro-4-methylphenyl)thiourea

Overview

Description

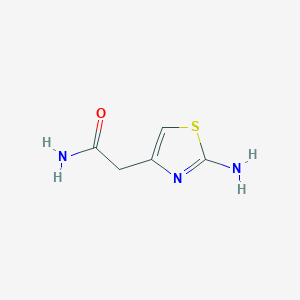

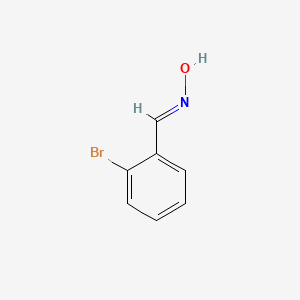

(3-Fluoro-4-methylphenyl)thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group that is substituted with a fluorine atom and a methyl group. Thioureas are known for their wide range of applications, including their use in organocatalysis, as building blocks in materials science, and for their biological activities such as antimicrobial properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was achieved by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline . Similarly, other thiourea derivatives have been synthesized using corresponding isothiocyanates and amines, as reported in the literature . Although the specific synthesis of (3-Fluoro-4-methylphenyl)thiourea is not detailed in the provided papers, it can be inferred that a similar synthetic approach could be employed.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined, revealing intra- and intermolecular hydrogen bonds and C–H···π interactions that stabilize the crystal structure . These structural features are common among thiourea derivatives and contribute to their reactivity and physical properties.

Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions, particularly as catalysts in organocatalysis. They can activate substrates through hydrogen bonding, as seen in the bifunctional thioureas that were synthesized and tested for their catalytic performance in Michael addition reactions . The presence of fluorine atoms can influence the electronic properties of the thiourea, affecting the yield and selectivity of the reactions they catalyze.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the acidity of the thiourea group and its hydrogen-bonding capabilities . Vibrational spectroscopy techniques such as FT-IR and Raman, along with quantum chemical calculations, have been used to study the vibrational properties of these compounds . The planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of the C=S and C=O double bonds are recurring features that influence the properties of these molecules .

Scientific Research Applications

DNA-Binding Studies and Biological Activities

- Research Focus : Investigation of new nitrosubstituted acyl thioureas and their DNA interaction studies, along with antioxidant, cytotoxic, antibacterial, and antifungal activities.

- Key Findings : These compounds, including different thiourea derivatives, have shown significant interaction with DNA and exhibited various biological activities, suggesting their potential in pharmaceutical research.

- Source : Tahir et al., 2015.

Synthesis and Characterization of Thiourea Derivatives

- Research Focus : Synthesis and characterization of new thiourea derivatives with triphenylphosphine and their interaction with DNA.

- Key Findings : The synthesized thioureas interacted electrostatically with DNA, and some showed significant antioxidant activity, hinting at their potential in drug discovery.

- Source : Hussain et al., 2020.

Structural and Vibrational Properties of Thiourea Compounds

- Research Focus : Examining the structural and conformational properties of various fluorophenyl thiourea derivatives.

- Key Findings : These compounds showed specific bonding patterns and vibrational properties, important for understanding their chemical behavior.

- Source : Saeed et al., 2011.

Synthesis of Metal Complex Containing Thiourea Derivatives

- Research Focus : Synthesis of zinc-based thiourea compounds and their evaluation as antibacterial and antifungal agents.

- Key Findings : These compounds displayed broad-spectrum biological applications, showcasing their relevance in medicinal chemistry.

- Source : Shakoor & Asghar, 2021.

Safety And Hazards

“(3-Fluoro-4-methylphenyl)thiourea” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . This indicates that the compound can cause harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

(3-fluoro-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSNWOXIGGJJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293874 | |

| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4-methylphenyl)thiourea | |

CAS RN |

420130-45-6 | |

| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420130-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoro-4-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-4-methylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)